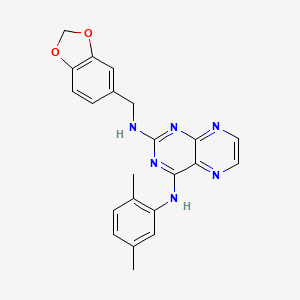

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2,5-dimethylphenyl)pteridine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2,5-dimethylphenyl)pteridine-2,4-diamine, also known as BDP or BDP-9066, is a novel compound that has shown great potential in scientific research applications. It belongs to the class of pteridine derivatives and has been synthesized through various methods.

Scientific Research Applications

Antitumor Activity under Glucose Starvation

Solid tumors often experience low glucose levels compared to normal tissue. Tumor cells adapt by reprogramming their metabolism. Compound 6, an amuvatinib derivative, selectively kills tumor cells exposed to glucose starvation . It inhibits mitochondrial membrane potential, highlighting its potential as an antitumor agent for glucose-starved tumors.

Selective Toxicity in Cancer Cells

Compound 6 and its derivatives exhibit good selectivity between cancer cells and normal cells . This property makes it a promising candidate for targeted therapies.

Medicinal Chemistry and Cancer Metabolism

Researchers have explored the mechanistic aspects of compound 6, emphasizing its role in cancer metabolism. Understanding its interactions with cellular pathways provides valuable insights for drug development .

Histone Deacetylase (HDAC) Inhibition

An intermediary compound related to compound 6 has been used in constructing trithiocarbonates as HDAC inhibitors . HDAC inhibitors play a crucial role in epigenetic regulation and cancer therapy.

Synthesis and Antioxidant Properties

Compound 6 can be synthesized from [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine. Its antioxidant activity and potential protective effects against oxidative stress warrant further investigation .

Targeting Mechanistic Target of Rapamycin (mTOR) Pathway

Given its kinase inhibitory properties, compound 6 may impact the mTOR pathway. Researchers are exploring its potential as a synthetic lethal agent in cancer treatment .

properties

IUPAC Name |

2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(2,5-dimethylphenyl)pteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O2/c1-13-3-4-14(2)16(9-13)26-21-19-20(24-8-7-23-19)27-22(28-21)25-11-15-5-6-17-18(10-15)30-12-29-17/h3-10H,11-12H2,1-2H3,(H2,24,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZZUTQHLBJBQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NCC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2,5-dimethylphenyl)pteridine-2,4-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2509083.png)

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2509086.png)

amino}-2-methylpropanoate](/img/structure/B2509090.png)

![3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2509097.png)

![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509102.png)